![molecular formula C9H6ClF3O2 B2895734 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 1824647-99-5](/img/structure/B2895734.png)

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

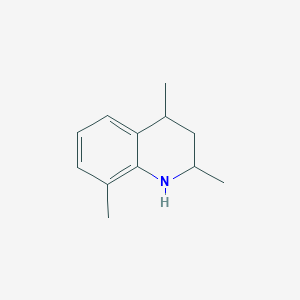

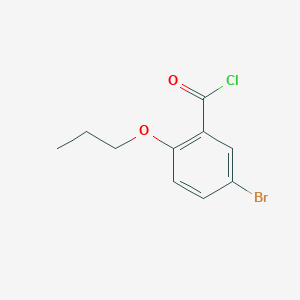

“1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C9H6ClF3O2 . It is also known as Ethanone, 1-[4-(trifluoromethoxy)phenyl]- .

Molecular Structure Analysis

The molecular structure of “1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” consists of a phenyl ring attached to an ethanone group. The phenyl ring has a trifluoromethoxy group and a chlorine atom attached to it .Physical And Chemical Properties Analysis

“1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” is a liquid at room temperature . It has a molecular weight of 238.59 .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

A novel fluorinated aromatic diamine monomer was synthesized by coupling with 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. This process led to the creation of new fluorine-containing polyimides with good solubility in polar organic solvents and outstanding mechanical properties. The polymer films demonstrated high thermal stability and glass transition temperatures, indicating potential applications in materials science and engineering (Yin et al., 2005).

Electrophilic Trifluoromethylthiolation Reactions

The study presented an effective electrophilic trifluoromethylthiolation reagent, showcasing its utility in converting a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds. This highlights the reagent's significance in synthetic chemistry for introducing trifluoromethylthio groups into molecules (Huang et al., 2016).

Antimicrobial Activity of Dihydropyrimidinones

The synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one and its derivatives showed antimicrobial activity against several bacterial species. This research contributes to the development of new antimicrobial agents (Dave et al., 2013).

Synthesis of Hyperbranched Polymers

Hyperbranched polymers with varying degrees of branching were synthesized using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This demonstrates the potential for creating materials with tailored properties for specific applications (Segawa et al., 2010).

Anxiolytic Activity of Tetrahydropyrido[2,3-b][1,4]diazepines

The synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones and their examination for anxiolytic activity provides a foundation for the development of new therapeutic agents (Liszkiewicz et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to novaluron , a well-known insect growth regulator. Novaluron targets the chitin synthesis process in insects, particularly in their immature life stages .

Mode of Action

The compound’s mode of action is likely to be similar to that of Novaluron, given their structural similarities. Novaluron inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The adults of non-target species are seldom affected .

Biochemical Pathways

Based on its similarity to novaluron, it can be inferred that it disrupts the chitin biosynthesis pathway in insects . This disruption prevents the normal development of insect larvae, leading to their death.

Pharmacokinetics

Novaluron, a structurally similar compound, is known to have a bioavailability of 100%, with 90-95% metabolism and an elimination half-life of 1-4 hours . It is primarily excreted through the kidneys .

Result of Action

Based on its structural similarity to novaluron, it can be inferred that it leads to the death of insect larvae by disrupting their chitin biosynthesis pathway .

Propriétés

IUPAC Name |

1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBYEOOYGKVSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)

![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)